3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Description
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a fluorine atom at the para position of the phenyl ring at position 3 and a methoxy group at the para position of the phenyl ring at position 1 (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing its biological activity and physicochemical characteristics.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-21-14-8-6-13(7-9-14)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPARSTQLBZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405072 | |
| Record name | 5-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-08-1 | |
| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate fluorophenyl and methoxyphenyl groups.
Substitution Reactions: The fluorophenyl and methoxyphenyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Regioisomeric Pyrazole Derivatives
A key structural determinant of activity in pyrazole-based kinase inhibitors is the regioisomeric arrangement of substituents. For example:
- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : This derivative inhibits p38α MAP kinase.
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine: A regioisomeric switch (exchange of fluorophenyl and pyridyl positions) abolishes p38α inhibition but confers activity against cancer-related kinases (e.g., Src, B-RAF, EGFR, VEGFR2) with IC₅₀ values in the nanomolar range .
Comparison with Target Compound: The target compound replaces the pyridyl group with a 4-methoxyphenyl group at position 1. Methoxy’s electron-donating nature may reduce binding affinity to kinases compared to pyridyl’s electron-withdrawing effects.
Table 1: Kinase Inhibition Profiles of Pyrazole Analogues
Halogen-Substituted Analogues
Halogen substitutions (F, Cl) at position 3 influence electronic properties and target engagement:
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and solubility. No direct kinase data are reported, but chlorine often enhances metabolic stability .
- 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine : Retains fluorophenyl at position 1 but lacks the methoxy group. Structural simplicity may reduce potency in complex kinase binding pockets .
Comparison with Target Compound :
The 4-fluorophenyl group in the target compound likely enhances binding through hydrophobic and dipole interactions, while the 4-methoxyphenyl group may improve solubility relative to chlorinated analogues .
Methoxy-Substituted Analogues
Methoxy groups are common in optimizing pharmacokinetic properties:
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: Lacks fluorine but shares the methoxyphenyl group.
- 4-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine : Incorporates a trifluoromethyl group, which increases electronegativity and may enhance target affinity .
Table 2: Physicochemical Properties of Selected Analogues
*Estimated using fragment-based methods.
Implications for Drug Design
- Regioisomerism: Substituent positions dictate kinase selectivity. The target compound’s 3-fluorophenyl/1-methoxyphenyl arrangement may favor non-p38 targets, similar to regioisomeric switches observed in other pyrazoles .
- Halogen Effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy improves solubility, suggesting a balanced design for oral bioavailability .
- Safety Profiles : Methoxy-substituted pyrazoles (e.g., 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine) show manageable toxicity in preliminary data, supporting further exploration of the target compound .
Biological Activity
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C16H14FN3O
- CAS Number : 618098-08-1
- Molecular Weight : 283.308 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets involved in cancer progression and inflammation. The compound has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this pyrazole derivative can significantly inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, suggesting a disruption in normal cell cycle progression .
- Apoptotic Induction : Mechanistic studies have demonstrated that the compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is influenced by substituents on the pyrazole ring and adjacent phenyl groups. The presence of fluorine and methoxy groups has been linked to enhanced potency against specific cancer cell lines.
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Increases binding affinity to target proteins |
| 4-Methoxyphenyl | Enhances solubility and bioavailability |
| Additional alkyl/aryl groups | Can either enhance or diminish activity depending on their electronic properties |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability, with notable effects on MDA-MB-231 cells where the compound inhibited migration and invasion .
- Anti-inflammatory Effects : Research has indicated that this compound can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages .
Research Findings
Recent literature highlights the promising therapeutic potential of this compound:
- Binding Studies : Molecular docking simulations suggest that this compound binds effectively to key proteins involved in tumor progression, such as tubulin, indicating a mechanism similar to known anticancer agents like colchicine .
- Toxicity Profile : Preliminary toxicity assessments show that while it exhibits potent anticancer activity, it demonstrates minimal toxicity towards normal fibroblast cells, indicating a favorable therapeutic window .
Q & A
Q. Key Characterization Techniques :
- NMR (1H/13C) to confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) for molecular weight validation.
- X-ray Crystallography (if single crystals are obtained) for absolute structural confirmation .
Basic: How is the regiochemistry of the pyrazole ring confirmed experimentally?
Answer:
Regiochemistry is determined using:
- NOE (Nuclear Overhauser Effect) Experiments : To identify spatial proximity between protons on adjacent substituents.
- X-ray Diffraction : Crystal structures resolve bond lengths and angles, confirming substituent positions. For example, in related compounds, the 4-fluorophenyl group at position 3 and 4-methoxyphenyl at position 1 form dihedral angles of 5–15° with the pyrazole plane, stabilizing the structure .
- Comparative Analysis : Contrasting spectroscopic data with known regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) .
Advanced: How do structural modifications at the pyrazole core influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Fluorine at the 4-position increases lipophilicity (logP ≈ 3.2) and membrane permeability .
- Electron-Donating Groups (e.g., -OCH3) : Improve solubility and modulate π-π stacking interactions. Methoxy groups at the 4-position increase hydrogen-bonding potential with targets like GPCRs .
- Amino Group at Position 5 : Serves as a hydrogen-bond donor, critical for interactions with residues in active sites (e.g., carbonic anhydrase inhibitors) .
Q. Data Contradiction Note :
- Substituting fluorine with chlorine (e.g., 4-Cl) in analogous compounds reduces activity against cannabinoid receptors but enhances antifungal properties, highlighting target-dependent effects .
Advanced: What are the challenges in characterizing this compound using X-ray crystallography?
Answer:
Challenges :
- Crystal Growth : The compound’s flexibility (due to rotatable aryl rings) often results in poor crystal quality. Slow evaporation from DMSO/EtOH mixtures (1:3 v/v) is recommended .
- Disorder in Aromatic Rings : Fluorine and methoxy substituents can cause positional disorder, requiring high-resolution data (≤ 0.8 Å) for accurate refinement .
- Hydrogen Atom Positioning : The amine group’s H atoms may require constraints during refinement due to low electron density .
Q. Example Crystallographic Data :
| Parameter | Value (from ) |
|---|---|
| Space Group | Triclinic, P1 |
| a, b, c (Å) | 10.2487, 10.4643, 10.5489 |
| α, β, γ (°) | 109.24, 111.40, 98.03 |
| R Factor | 0.031 |
Advanced: How can computational modeling optimize the design of derivatives for specific targets?
Answer:
Methodology :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., COX-2 or carbonic anhydrase). The methoxyphenyl group shows strong π-π interactions with Tyr355 in COX-2 .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Fluorine’s σp (+0.06) vs. methoxy’s σp (-0.27) predicts opposing effects on electron density .
MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Derivatives with rigidified aryl rings (e.g., fused pyridines) show improved residence times .
Q. Limitations :
- Solvent effects (e.g., DMSO vs. water) may not be fully captured in simulations.
- False positives arise if tautomeric forms (e.g., pyrazole vs. pyrazoline) are not considered .
Basic: What spectroscopic techniques differentiate this compound from its regioisomers?
Answer:
- 1H NMR :
- 13C NMR :
- IR Spectroscopy :
- N-H stretch (amine) at 3350–3400 cm⁻¹.
- C-F stretch at 1220–1250 cm⁻¹ .
Advanced: How do solvent polarity and reaction conditions impact synthetic yields?
Answer:
Optimization Strategies :
- Polar Protic Solvents (e.g., EtOH) : Favor cyclization (yield: 60–70%) but may hydrolyze sensitive groups.
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min, improving yield to 85% .
- Catalysts : Use p-toluenesulfonic acid (PTSA) in toluene for acid-catalyzed cyclocondensation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
